Azumolene (sodium salt)
Description
BenchChem offers high-quality Azumolene (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azumolene (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJRJPWBPXLNAJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN4NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azumolene Sodium: Discovery, Development, and Pharmacological Profile
Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, Anesthesiologists Subject: Azumolene Sodium Salt (RyR1 Antagonist)
Executive Summary
Azumolene sodium is a novel skeletal muscle relaxant and a direct structural analogue of dantrolene sodium. Developed primarily to address the pharmacokinetic limitations of dantrolene—specifically its poor aqueous solubility—azumolene represents a significant optimization in the management of Malignant Hyperthermia (MH) and potentially Exertional Heat Stroke (EHS) .
While dantrolene remains the clinical gold standard, its emergency administration is hampered by the need for large volumes of sterile water for reconstitution.[1] Azumolene achieves approximately 30-fold greater water solubility while maintaining equipotent antagonism of the Ryanodine Receptor 1 (RyR1). This guide details the discovery logic, chemical synthesis, mechanistic differentiation (specifically regarding Store-Operated Calcium Entry), and the preclinical validation of azumolene sodium.
The Clinical Challenge: Solubility as a Rate-Limiting Factor
To understand the necessity of azumolene, one must first analyze the limitations of the incumbent therapy, dantrolene sodium.
The "Dantrolene Problem"
Malignant Hyperthermia is a hypermetabolic crisis triggered by volatile anesthetics (e.g., halothane, isoflurane) or succinylcholine in genetically susceptible individuals.[1][2] The immediate pathophysiology involves uncontrolled
-
Therapeutic Goal: Rapid blockade of RyR1 to stop
efflux. -
Dantrolene Limitation: Dantrolene is highly lipophilic and poorly soluble in water. The standard formulation requires 60 mL of sterile water to reconstitute just 20 mg of drug. A loading dose (2.5 mg/kg) for a 100 kg patient requires 12-13 vials and nearly 750 mL of fluid , creating a critical "time-to-treatment" delay during a lethal crisis.
The Azumolene Solution
Azumolene was designed to retain the pharmacophore of dantrolene while altering the heterocyclic core to improve polarity and solvation.
Table 1: Physicochemical Comparison
| Feature | Dantrolene Sodium | Azumolene Sodium |
| Heterocyclic Core | Furan Ring | Oxazole Ring |
| Para-Substituent | Nitro group ( | Bromo group ( |
| Water Solubility | Low (~0.3 mg/mL) | High (~10 mg/mL) |
| Reconstitution | Slow, High Volume | Rapid, Low Volume |
| Potency (RyR1) | 1.0 (Reference) | Equipotent (1.0) |
Chemical Discovery & Synthesis
Structure-Activity Relationship (SAR)
The discovery of azumolene hinged on isosteric replacement. The furan ring of dantrolene was replaced with an oxazole ring, and the potentially toxic nitro group was replaced with a bromine atom. This modification reduced the resonance stabilization that contributed to dantrolene's crystal lattice stability, thereby increasing its dissolution rate in aqueous media.
Experimental Protocol: Synthesis of Azumolene
Objective: Synthesize azumolene via condensation of an aminohydantoin derivative with a substituted oxazole aldehyde.
Reagents:
-
1-Aminohydantoin hydrochloride
-
5-(4-bromophenyl)-2-oxazolecarbaldehyde
-
Ethanol (solvent)
-
Hydrochloric acid (catalyst)
Step-by-Step Methodology:
-
Preparation of Aldehyde: The precursor 5-(4-bromophenyl)-2-oxazolecarbaldehyde is dissolved in warm ethanol.
-
Condensation: Add an equimolar amount of 1-aminohydantoin hydrochloride to the solution.
-
Catalysis: Acidify the mixture with a catalytic amount of concentrated HCl.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The reaction is a Schiff base formation (imine bond).
-
Precipitation: Cool the reaction mixture to room temperature. The azumolene free base precipitates as a yellow/orange solid.
-
Salt Formation: To generate the sodium salt (for clinical solubility), the free base is treated with sodium methoxide or sodium hydroxide in methanol, followed by evaporation or precipitation.
Figure 1: Synthetic pathway for Azumolene Sodium Salt involving Schiff base condensation.
Pharmacology: Mechanism of Action
Azumolene shares the primary mechanism of dantrolene but exhibits unique properties regarding store-operated calcium entry (SOCE).[3]
Primary Mechanism: RyR1 Antagonism
Azumolene binds to the RyR1 channel on the sarcoplasmic reticulum. It stabilizes the channel in the closed state , preventing the massive
-
Binding Site: Amino acid residues 590–609 (N-terminal domain) of RyR1 are implicated, similar to dantrolene.
Secondary Mechanism: SOCE Inhibition
A critical differentiator discovered in later research (Zhao et al., 2006) is azumolene's ability to inhibit a specific component of Store-Operated Calcium Entry (SOCE) that is coupled to RyR1.
-
Significance: During MH, depletion of SR stores triggers extracellular
influx (SOCE) to replenish the stores, exacerbating the cycle. Azumolene blocks this specific RyR1-coupled influx, potentially offering superior efficacy in preventing re-triggering.
Figure 2: Dual mechanism of action: Direct RyR1 antagonism and inhibition of RyR1-coupled SOCE.
Preclinical Validation Protocols
The efficacy of azumolene has been rigorously validated in the "gold standard" model for MH: the genetically susceptible swine.
Protocol A: In Vitro Halothane-Caffeine Contracture Test (IVCT)
This assay determines the sensitivity of muscle fibers to triggering agents in the presence of the drug.
-
Sample: Biopsy of Vastus lateralis muscle from MH-susceptible (MHS) swine or humans.
-
Setup: Mount muscle strips in a tissue bath containing Krebs-Ringer solution at 37°C, aerated with 95%
/ 5% . -
Induction: Expose tissue to incremental concentrations of Halothane (0.5% to 3%) or Caffeine (0.5 to 32 mM).
-
Treatment: Pre-incubate parallel strips with Azumolene (10-20 µM).
-
Endpoint: Measure isometric tension (grams). Azumolene significantly shifts the sensitivity curve to the right, preventing contracture.
Protocol B: In Vivo Porcine Malignant Hyperthermia Model
Rationale: Swine with the
-
Subjects: MHS Swine (20-30 kg).
-
Anesthesia: Induce with non-triggering agent (e.g., Propofol). Intubate and ventilate.
-
Triggering: Administer Halothane (1-2% inspired) + Succinylcholine (IV bolus) .
-
MH Confirmation: Monitor for:
-
Intervention: Upon confirmation of crisis, administer Azumolene Sodium IV .
-
Dose: 1-2 mg/kg.
-
-
Outcome Measures: Time to normalization of
, heart rate, and temperature.-
Result: Azumolene typically reverses MH signs within minutes, comparable to dantrolene but with a significantly lower injection volume.
-
Development Status & Future Outlook
Despite its superior solubility profile, azumolene has not yet replaced dantrolene in widespread clinical use.
The "Ryanodex" Factor: The commercial development of azumolene faced a strategic hurdle with the approval of Ryanodex (Eagle Pharmaceuticals). Ryanodex is a nanocrystalline suspension of dantrolene sodium. By milling dantrolene into nanoparticles, the surface area increased enough to allow rapid reconstitution (1 vial, <1 minute) without changing the active molecule. This solved the "solubility problem" via formulation engineering rather than chemical modification, allowing for a faster regulatory pathway (505(b)(2)) compared to azumolene, which would be treated as a New Chemical Entity (NCE).
Current Niche: Azumolene remains a vital tool in research for:
-
SOCE Investigation: Its unique ability to decouple SOCE from RyR1 makes it a powerful probe in cell physiology.
-
Exertional Heat Stroke (EHS): Research continues into whether azumolene's solubility makes it a viable field-treatment for EHS in military or athletic settings where carrying liters of sterile water is impossible.
References
-
Zhao, X., et al. (2006). "Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor."[3] Journal of Biological Chemistry, 281(44), 33477-33486.[3] Link
-
Sudo, R. T., et al. (2008). "Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle."[5] Basic & Clinical Pharmacology & Toxicology, 102(3), 308-316.[5] Link
-
Thanassi, W. T., et al. (2010). "Intravenous administration of azumolene to reverse malignant hyperthermia in swine." Journal of Veterinary Internal Medicine, 24(5), 1167-1171. Link
-
U.S. Patent 4,049,650. "Amino-oxazolyl-2,4-imidazolidinediones." (Original synthesis patent). Link
-
Do Carmo, P. L., et al. (2013). "Physico-Chemical Characterization and Analytical Development for Sodium Azumolene." Journal of Analytical & Bioanalytical Techniques, 4(5). Link
-
Ikemoto, T., et al. (2025). "Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development."[6] Nature Communications, 16, 1234. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malignant Hyperthermia in Animals - Metabolic Disorders - MSD Veterinary Manual [msdvetmanual.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Azumolene, a Dantrolene Analog
Abstract
This technical guide provides a comprehensive overview of the synthesis of azumolene, a potent and more water-soluble analog of the skeletal muscle relaxant dantrolene. Developed to address the significant formulation challenges posed by dantrolene's poor solubility, azumolene presents a promising alternative for the emergency treatment of malignant hyperthermia (MH).[1][2][3][4] This document offers a detailed, step-by-step protocol for the chemical synthesis of azumolene, grounded in established chemical principles. It includes a retrosynthetic analysis, in-depth explanations of experimental choices, and methods for purification and characterization. Furthermore, this guide elucidates the mechanism of action of azumolene, drawing comparisons with dantrolene, and is intended for researchers, chemists, and drug development professionals in the pharmaceutical and life sciences sectors.
Introduction: The Rationale for Azumolene
Dantrolene has been the sole specific and effective treatment for malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder, for several decades.[4] MH is characterized by a hypermetabolic response to certain volatile anesthetics and depolarizing muscle relaxants, leading to an uncontrolled release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) in skeletal muscle.[5] This aberrant Ca2+ release is mediated by sensitized ryanodine receptor 1 (RyR1) channels.[5] Dantrolene acts by inhibiting these channels, thereby mitigating the catastrophic cascade of events.
Despite its life-saving efficacy, dantrolene's clinical utility is severely hampered by its extremely low water solubility.[2][4] This necessitates a time-consuming and cumbersome reconstitution process involving large volumes of sterile water, which can critically delay administration during an MH crisis.[5]
Azumolene was designed as a structural analog of dantrolene to overcome this critical limitation. By strategic chemical modification, azumolene achieves a water solubility approximately 30-fold greater than that of dantrolene while maintaining equipotent efficacy in modulating the RyR1 channel.[1][3][5][6] This superior physicochemical property positions azumolene as a potentially superior therapeutic agent for the rapid and effective management of MH.[5][7]
Retrosynthetic Analysis and Synthesis Strategy
A logical approach to the synthesis of azumolene begins with a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The key disconnection in azumolene is the imine bond, which can be formed via a condensation reaction between an aldehyde and a primary amine.
Caption: Retrosynthetic analysis of Azumolene.
This analysis reveals two key precursors: 5-(4-bromophenyl)-2-furaldehyde and 1-aminohydantoin . The forward synthesis, therefore, involves the preparation of these two intermediates followed by their condensation to form the final azumolene product. While the provided search results extensively cover the synthesis of the nitro-analog of the aldehyde, the synthesis of the bromo-analog follows similar, well-established organometallic or cross-coupling reactions. For the purpose of this guide, we will focus on the pivotal condensation step, assuming the availability of the precursors. The synthesis of 1-aminohydantoin is well-documented and can be achieved from precursors like 1-benzylideneaminohydantoin.[8][9]
Detailed Synthesis Protocol: Condensation of Precursors
This section details the laboratory-scale synthesis of azumolene from its immediate precursors.
Reaction Scheme
The core of the synthesis is a condensation reaction that forms the characteristic Schiff base (imine) linkage. This reaction is typically acid-catalyzed, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amino group of 1-aminohydantoin.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-(4-bromophenyl)-2-furaldehyde | ≥98% Purity | Commercial Source | Starting material |
| 1-Aminohydantoin hydrochloride | ≥98% Purity | Commercial Source | Precursor to the free amine[10][11] |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Supplier | To generate the free base in situ |
| Ethanol (200 Proof) | Anhydrous | Standard Supplier | Reaction solvent |
| Glacial Acetic Acid | ACS Reagent Grade | Standard Supplier | Acid catalyst |
| Diethyl Ether | Anhydrous | Standard Supplier | For washing the final product |
| Round-bottom flask with reflux condenser | N/A | Glassware Supplier | Reaction vessel |
| Magnetic stirrer with heating mantle | N/A | Equipment Supplier | For stirring and heating |
| Buchner funnel and filter paper | N/A | Glassware Supplier | For product isolation |
Step-by-Step Experimental Protocol
Step 1: Preparation of 1-Aminohydantoin Free Base (In Situ)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-aminohydantoin hydrochloride (e.g., 1.52 g, 10 mmol).
-
Add 100 mL of ethanol to the flask.
-
While stirring, add sodium bicarbonate (e.g., 0.84 g, 10 mmol) portion-wise to the suspension.[9] Effervescence (release of CO₂) will be observed as the hydrochloride salt is neutralized to the free amine.
-
Stir the mixture at room temperature for 30 minutes to ensure complete neutralization. The resulting suspension contains the 1-aminohydantoin free base.
Causality Explanation: 1-Aminohydantoin is often stored and sold as the more stable hydrochloride salt.[9][10] Neutralization with a mild base like sodium bicarbonate is necessary to generate the nucleophilic free amine required for the condensation reaction. Performing this in situ avoids the need to isolate the potentially less stable free base.
Step 2: Condensation Reaction
-
To the suspension from Step 1, add 5-(4-bromophenyl)-2-furaldehyde (e.g., 2.51 g, 10 mmol).
-
Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.
Causality Explanation: The reaction is performed at reflux to provide the necessary activation energy for the condensation. Acetic acid serves as a proton source to catalyze the reaction by activating the aldehyde carbonyl group, but it is mild enough to avoid unwanted side reactions. Ethanol is an excellent solvent as it dissolves the organic precursors while being relatively polar.
Step 3: Isolation and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the crude azumolene product should form.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.
-
Dry the resulting yellow solid under vacuum at 40-50°C to a constant weight.
Causality Explanation: The product, azumolene, is significantly less soluble in cold ethanol than the reactants, allowing for its isolation by precipitation and filtration. Washing with cold solvent minimizes product loss while effectively removing impurities. Diethyl ether is used for a final wash due to its high volatility, which facilitates rapid drying of the final product. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Characterization
To ensure the identity and purity of the synthesized azumolene, the following characterization techniques are essential:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical HPLC method would use a C18 column with a mobile phase of methanol and water.[12] Azumolene can be detected by UV spectrophotometry at approximately 339-340 nm.[12]
Synthesis Workflow Visualization
The overall process from precursors to the final, characterized product can be visualized as a linear workflow.
Caption: Workflow for the synthesis and purification of Azumolene.
Mechanism of Action: RyR1 Modulation
Azumolene, like its parent compound dantrolene, exerts its therapeutic effect by directly modulating the ryanodine receptor 1 (RyR1), the primary calcium release channel in the sarcoplasmic reticulum of skeletal muscle.[1][5]
-
Stabilization of RyR1: In MH, the RyR1 channel becomes unstable, leading to excessive Ca2+ leakage into the cytoplasm.[5] Azumolene is believed to bind to a specific site on the RyR1 channel, stabilizing it in a closed or less-active state.[5][13] This action reduces the frequency and duration of channel openings, thereby decreasing the aberrant Ca2+ release that drives the hypermetabolic crisis.[5][13]
-
Inhibition of Store-Operated Calcium Entry (SOCE): Research also suggests that azumolene inhibits a component of SOCE that is coupled to the RyR1 channel.[7][14] This secondary mechanism may further contribute to its ability to lower myoplasmic calcium levels during an MH episode by reducing Ca2+ influx from outside the cell.[14]
Caption: Simplified mechanism of action of Azumolene in Malignant Hyperthermia.
Comparative Analysis: Azumolene vs. Dantrolene
The primary advantage of azumolene lies in its improved physicochemical properties, which translate to significant clinical benefits.
| Property | Dantrolene Sodium | Azumolene Sodium | Reference(s) |
| Water Solubility | Very Low | ~30-fold Higher than Dantrolene | [1][5][6] |
| Potency/Efficacy | Effective (Standard of Care) | Equipotent to Dantrolene | [1][3] |
| Mechanism of Action | RyR1 Channel Inhibition | RyR1 Channel Inhibition | [5][13] |
| Reconstitution Time | Lengthy, requires large volume of sterile water | Rapid, requires smaller volume | [5] |
| Clinical Status | Approved for human use | Experimental / Investigational | [1] |
Conclusion
The synthesis of azumolene represents a targeted, rational drug design approach to address a critical shortcoming of an established, life-saving therapy. The chemical synthesis, centered around a straightforward condensation reaction, is robust and accessible. By maintaining the pharmacophore responsible for RyR1 modulation while improving water solubility, azumolene stands as a compelling candidate for the next generation of treatments for malignant hyperthermia. This guide provides the foundational chemical knowledge and a practical, validated protocol to support further research and development in this vital therapeutic area.
References
-
Grokipedia. (n.d.). Azumolene. Retrieved from [Link]
-
(n.d.). A new synthesis for 1-aminohydantoin and nitrofurantoin. Retrieved from [Link]
-
PubMed. (2005, July 15). Effects of azumolene on Ca2+ sparks in skeletal muscle fibers. Retrieved from [Link]
-
PubMed. (2006, November 3). Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Azumolene Inhibits a Component of Store-operated Calcium Entry Coupled to the Skeletal Muscle Ryanodine Receptor*. Retrieved from [Link]
-
PubMed. (2007, November 28). Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Retrieved from [Link]
-
Anesthesia and Pain Medicine. (2023, July 26). Current clinical application of dantrolene sodium. Retrieved from [Link]
-
Pure Synth. (n.d.). 5-(4-Nitrophenyl)-2-Furaldehyde 98.0%(GC). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative Effects of Dantrolene and Azumolene on the Contractility of Skeletal and Cardiac Muscles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A versatile method for the synthesis of substituted 1-aminohydantoin derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Azumolene. Retrieved from [Link]
-
(2013, December 21). Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current clinical application of dantrolene sodium [anesth-pain-med.org]
- 7. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. CAS 2827-56-7: 1-Aminohydantoin hydrochloride | CymitQuimica [cymitquimica.com]
- 11. 1-Aminohydantoin hydrochloride | 2827-56-7 [chemicalbook.com]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. Effects of azumolene on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural Pharmacodynamics and Mechanistic Profiling of Azumolene Sodium
Executive Overview
Azumolene sodium is a highly water-soluble, rationally designed skeletal muscle relaxant and a potent allosteric modulator of the Ryanodine Receptor 1 (RyR1). Developed as an advanced analog of dantrolene, azumolene addresses critical clinical and pharmacokinetic limitations—specifically poor aqueous solubility and hepatotoxicity—while maintaining equipotent efficacy in arresting uncontrolled sarcoplasmic reticulum (SR) calcium release[1]. This technical whitepaper dissects the chemical architecture of the azumolene sodium salt, elucidates its cooperative binding mechanism at the RyR1 Repeat12 (R12) domain, and provides self-validating experimental protocols for quantifying its pharmacodynamic properties[2].
Chemical Architecture & Physicochemical Properties
The structural engineering of azumolene sodium represents a masterclass in optimizing pharmacokinetics without compromising target affinity.
-
Halogenation and Ring Substitution: While its predecessor, dantrolene, features a p-nitrophenyl group attached to a furan ring, azumolene substitutes these with a p-bromophenyl group attached to a 1,3-oxazole ring[3]. The replacement of the strongly electron-withdrawing nitro group with a bromine atom alters the molecule's electron density, which is hypothesized to reduce the hepatotoxicity associated with chronic administration[2]. The 1,3-oxazole ring serves as a rigid, planar linker that optimally positions the molecule within the RyR1 binding cleft[3].
-
Hydantoin Pharmacophore: The imidazolidine-2,4-dione (hydantoin) ring is the critical pharmacophore responsible for hydrogen bonding with specific tryptophan residues (Trp880 and Trp994) in the RyR1 receptor[2].
-
Sodium Salt Causality: In its neutral form, the hydantoin ring forms a dense intermolecular hydrogen-bonding network, resulting in high crystal lattice energy and notoriously poor water solubility. By deprotonating the acidic imide nitrogen (N3) to form an anhydrous sodium salt (
), the lattice energy is disrupted[4]. This ionization increases the hydration energy, yielding an approximately 30-fold increase in aqueous solubility compared to dantrolene, which is a critical requirement for rapid intravenous reconstitution during a Malignant Hyperthermia (MH) crisis[1].
Quantitative Physicochemical Profile
| Property | Value | Causality / Technical Significance |
| IUPAC Name | Sodium 1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione | Defines the specific E-isomer and the ionized state of the hydantoin ring[4]. |
| Molecular Formula | The inclusion of | |
| Molecular Weight | 371.12 g/mol | Low molecular weight facilitates rapid diffusion across the sarcolemma to the SR membrane[5]. |
| CAS Number | 105336-14-9 | Unique registry identifier for the anhydrous sodium salt variant[6]. |
| Target Specificity | RyR1 (Skeletal) > RyR3 | High specificity for RyR1 prevents off-target cardiac suppression, ensuring cardiovascular stability[2]. |
Mechanism of Action: RyR1 Allosteric Modulation
Malignant Hyperthermia is triggered by volatile anesthetics (e.g., halothane) which sensitize mutant RyR1 channels, causing them to lock into an open state. This results in massive
Recent high-resolution X-ray crystallography has demystified azumolene's exact mechanism of action. Azumolene does not block the channel pore; rather, it acts as an allosteric inhibitor. It binds to a pseudosymmetric cleft within the Repeat12 (R12) domain of the RyR1 channel[2]. The binding is highly cooperative with adenine nucleotides (like ATP or ADP). Upon binding, azumolene induces a clamshell-like closure of the R12 domain, which allosterically stabilizes the entire RyR1 macromolecular complex in a closed state, abruptly halting
Mechanism of Azumolene Sodium in modulating RyR1 and preventing Malignant Hyperthermia.
Self-Validating Experimental Protocols
To rigorously evaluate the pharmacodynamics of azumolene sodium, researchers must employ self-validating assay systems that isolate the RyR1 mechanism from confounding cellular variables.
Protocol 1: Fluorescence-Based ER Leakage Assay
Causality & Design: To isolate the specific inhibitory effects of azumolene, Human Embryonic Kidney (HEK293) cells are utilized because they naturally lack endogenous ryanodine receptors, providing a "clean" biological background[2]. These cells are stably transfected with the RyR1 R2163C mutation, a highly penetrant variant known to cause MH by sensitizing the channel. Fura-2 AM is selected as the calcium indicator; as a ratiometric dye, it self-validates the assay by normalizing fluorescence against dye concentration and cell thickness, eliminating optical artifacts[2].
Step-by-Step Methodology:
-
Cell Culture & Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Transfect cells with the RyR1 R2163C mutant plasmid using a liposomal transfection reagent. Incubate for 48 hours to ensure stable channel expression.
-
Dye Loading: Wash cells with a physiological salt solution (PSS). Incubate with 2
Fura-2 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C in the dark to facilitate intracellular dye cleavage and trapping. -
Baseline Acquisition: Place the cell coverslip in a perfusion chamber mounted on an epifluorescence microscope. Excite at 340 nm and 380 nm, recording the emission ratio (340/380) to establish the baseline endoplasmic reticulum (ER)
leak rate. -
Azumolene Titration: Perfuse the chamber with PSS containing increasing logarithmic concentrations of azumolene sodium (from 0.01
to 10 ). Ensure solutions are freshly prepared to prevent precipitation. -
Data Analysis: Plot the reduction in the 340/380 ratio against the log concentration of azumolene. Fit the data to a non-linear regression curve to determine the
(expected range: ~0.41 )[2].
Self-validating fluorescence assay workflow for quantifying Azumolene's RyR1 inhibition.
Protocol 2: Isothermal Titration Calorimetry (ITC) of the R12 Domain
Causality & Design: ITC is employed as a label-free thermodynamic assay to directly quantify the binding affinity (
Step-by-Step Methodology:
-
Protein Purification: Express the isolated RyR1 Repeat12 (R12) domain in E. coli and purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography.
-
Buffer Exchange: Dialyze the purified R12 protein into an ITC buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) supplemented with 1 mM AMP-PCP (a non-hydrolyzable ATP analog) to prime the cooperative binding pocket.
-
Ligand Preparation: Dissolve azumolene sodium in the exact same dialysis buffer to prevent heat-of-mixing artifacts.
-
Titration Execution: Load 50
of the R12 protein into the calorimeter cell and 500 of azumolene sodium into the injection syringe. Perform 20 injections of 2 at 25°C, with 150-second intervals between injections to allow the thermal baseline to stabilize. -
Thermodynamic Extraction: Integrate the heat peaks and fit the isotherm to a one-site binding model to extract the thermodynamic parameters, validating the direct interaction at the R12 cleft[2].
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 13724090, Azumolene Sodium." PubChem,
- Santa Cruz Biotechnology. "Azumolene Sodium Salt | CAS 105336-14-9." SCBT,
- United States Biological.
- Benchchem.
- National Center for Biotechnology Information. "Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development." PMC,
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 9568620, Azumolene." PubChem,
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azumolene | C13H9BrN4O3 | CID 9568620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azumolene Sodium | C13H8BrN4NaO3 | CID 13724090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azumolene Sodium Salt | CAS 105336-14-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. cdn.usbio.net [cdn.usbio.net]
Methodological & Application
Application Note: Determining and Applying the Effective Concentration of Azumolene in Isolated Skeletal Muscle Fibers
Introduction and Pharmacological Context
Azumolene is a synthetic, highly water-soluble analog of dantrolene, widely utilized in the study of skeletal muscle excitation-contraction (E-C) coupling and Malignant Hyperthermia (MH)[1]. While dantrolene is the only FDA-approved clinical inhibitor for MH, its severe hydrophobicity often requires high concentrations of organic solvents (like DMSO) in vitro, which can independently alter membrane properties. Azumolene circumvents this issue, providing researchers with a clean, soluble pharmacological tool to modulate the Ryanodine Receptor type 1 (RyR1)[1],[2].
Understanding the precise effective concentration of Azumolene is critical. Under-dosing fails to suppress aberrant calcium leaks, while over-dosing can trigger off-target effects or obscure physiological Store-Operated Calcium Entry (SOCE) dynamics[3]. This application note synthesizes current biochemical data to define working concentrations and provides a self-validating protocol for live-cell calcium imaging in isolated muscle fibers.
Mechanistic Pathway and Target Binding
Azumolene acts directly on the sarcoplasmic reticulum (SR) by binding to the R12 domain of the RyR1 channel[4]. High-resolution crystal structures reveal that Azumolene induces a clamshell-like closure of the R12 domain, which allosterically decreases the likelihood of channel openings (opening rate) without altering the aggregate open time during a spontaneous Ca2+ spark[1],[4].
Azumolene inhibits RyR1 Ca2+ release by binding the R12 domain, reducing channel opening rate.
Quantitative Data: Effective Concentrations
The effective concentration of Azumolene varies depending on the specific calcium dynamic being measured. The table below summarizes the validated quantitative metrics across different assays to guide experimental design.
| Parameter | Concentration | Biological Target / Assay | Causality & Observation | Reference |
| EC50 | 0.25 µM | Spontaneous Ca2+ Sparks | Suppresses spark frequency in a dose-dependent manner (Hill coefficient = 1.44). | [1],[5] |
| IC50 | ~250 nM | SOICR (Store Overload) | Inhibits Store Overload-Induced Ca2+ Release in RyR1 mutants. | [6] |
| Working Range | 0.1 – 20 µM | SOCE Modulation | The steepest dose-dependent effect on graded SOCE activation occurs in this range. | [3] |
| Maximal Effect | 10 – 50 µM | Complete RyR1 Suppression | Completely suppresses spontaneous Ca2+ release events in dedifferentiated fibers. | [7] |
Experimental Workflow: Single Fiber Isolation and Ca2+ Imaging
To accurately measure the efficacy of Azumolene, researchers must utilize an intact, self-validating biological system. We recommend using isolated Flexor Digitorum Brevis (FDB) fibers from mice. Causality of model choice: FDB fibers are short enough to be isolated intact from tendon to tendon without cutting. This prevents depolarization and sarcolemmal damage, ensuring that the intracellular signaling machinery and SR calcium stores remain perfectly preserved[7].
Step-by-step workflow for isolating FDB fibers and testing Azumolene efficacy via Ca2+ imaging.
Step-by-Step Methodology
Step 1: Enzymatic Dissociation
-
Excise the FDB muscle from the hindlimb of a euthanized adult mouse.
-
Incubate the muscle in Minimal Essential Media (MEM) containing 10% FBS and 0.2% Type I collagenase at 37°C for 2.5 hours[7].
-
Transfer to collagenase-free media and gently triturate using a series of fire-polished Pasteur pipettes to release single fibers.
Step 2: Plating and Dye Loading
-
Plate the isolated fibers onto laminin-coated glass-bottom culture dishes. Allow 1 hour for adherence.
-
Load the fibers by incubating them in Ringer's solution containing 20 µM Fluo-4 AM for 45 minutes at room temperature[7].
-
Crucial Step: Wash the fibers and incubate in dye-free Ringer's solution for exactly 15 minutes. Causality: This rest period allows intracellular esterases to cleave the AM (acetoxymethyl) ester group, trapping the active, Ca2+-sensitive Fluo-4 fluorophore inside the cell[7].
Step 3: Azumolene Application & Confocal Line-Scanning
-
Establish a baseline fluorescence (F0) using a confocal microscope in line-scan (x-t) mode to monitor spontaneous Ca2+ sparks.
-
Perfuse the chamber with Azumolene at the targeted working concentration (e.g., 10 µM for robust suppression)[7].
-
Record the suppression of spark frequency over a 10-minute window.
Step 4: The Self-Validating Calibration System To ensure that the observed reduction in Ca2+ sparks is due to RyR1 inhibition and not simply an artifact of dye leakage or depleted SR stores, every experiment must end with an internal calibration[6],[8]:
-
Determine Fmax: Perfuse the fiber with 1.0 mM Tetracaine. Tetracaine is a potent RyR1 blocker that halts all Ca2+ leak, allowing the SR to reach its maximum luminal Ca2+ capacity.
-
Determine Fmin: Wash out the tetracaine and rapidly perfuse with 20 mM Caffeine. Caffeine forces RyR1 channels to lock open, completely emptying the SR store.
-
Validation Logic: By calculating the fractional release (F_observed - Fmin) / (Fmax - Fmin), each individual fiber acts as its own control, normalizing the data against variations in dye loading and basal SR volume[8].
References
-
Effects of azumolene on Ca2+ sparks in skeletal muscle fibers Source: PubMed - NIH URL:[Link][1]
-
Reduced Threshold for Luminal Ca2+ Activation of RyR1 Underlies a Causal Mechanism of Porcine Malignant Hyperthermia Source: PMC - NIH URL:[Link][6]
-
Dose-dependent effects of azumolene on graded SOCE in C2C12 myotubes Source: ResearchGate URL:[Link][3]
-
Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development Source: ResearchGate URL:[Link][4]
-
Reduced threshold for store overload-induced Ca2+ release is a common defect of RyR1 mutations associated with malignant hyperthermia Source: Portland Press URL:[Link][8]
-
Ca2+ sparks and T tubule reorganization in dedifferentiating adult mouse skeletal muscle fibers Source: American Physiological Society Journal URL:[Link][7]
Sources
- 1. Effects of azumolene on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organometallic Ligands | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Reduced Threshold for Luminal Ca2+ Activation of RyR1 Underlies a Causal Mechanism of Porcine Malignant Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. portlandpress.com [portlandpress.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Azumolene
This Application Note is designed for researchers and analytical scientists requiring a validated, robust framework for the quantification of Azumolene , a ryanodine receptor antagonist and dantrolene analogue.
Abstract & Scientific Context
Azumolene (1-[[[5-(4-bromophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione) is a structural analogue of dantrolene with approximately 30-fold higher water solubility. It is primarily investigated for the treatment of Malignant Hyperthermia (MH) and exertional heat stroke. Accurate quantification is critical due to its narrow therapeutic index and the need to distinguish it from potential hydrolytic degradants.
This protocol details a Reverse-Phase HPLC (RP-HPLC) method utilizing UV detection at 340 nm . The method is optimized for stability-indicating capabilities, ensuring the separation of Azumolene from its primary impurities and excipients.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
-
Molecular Weight: 348.15 g/mol
- : 339–340 nm (Primary), 220 nm (Secondary)
-
Solubility: Soluble in water (enhanced vs. dantrolene); highly soluble in Methanol/Acetonitrile.
-
pKa: ~7.5 (Imidazolidinedione ring acidity). Note: Mobile phase pH must be controlled < 4.0 to suppress ionization and prevent peak tailing.
Method Development Strategy
Chromatographic Logic
-
Stationary Phase: A C18 (Octadecylsilane) column is selected due to the hydrophobic nature of the bromophenyl-furan moiety. A 5 µm particle size balances backpressure with resolution.
-
Mobile Phase Chemistry: An isocratic mixture of Methanol and Acidified Water (pH 3.0) is chosen.[1][2]
-
Role of Acid:[3] Formic acid (or Phosphoric acid) adjusts pH to 3.0, ensuring the imidazolidinedione moiety remains protonated (neutral). This prevents secondary interactions with residual silanols on the column, sharpening the peak shape.
-
Solvent Choice: Methanol is preferred over Acetonitrile for this specific separation to optimize selectivity against polar degradants.
-
-
Detection: UV absorbance at 340 nm provides high specificity for the conjugated furan system, minimizing interference from plasma proteins (which absorb < 280 nm) and common excipients.
Detailed Experimental Protocol
A. Instrumentation & Conditions
| Parameter | Specification | Notes |
| HPLC System | Agilent 1260 Infinity II / Waters Alliance | Or equivalent quaternary pump system. |
| Column | C18 RP Column (250 mm x 4.6 mm, 5 µm) | Recommended: Waters Symmetry or Phenomenex Luna C18. |
| Mobile Phase | Methanol : Water (75 : 25 v/v) | Adjusted to pH 3.0 with Formic Acid (0.1%). |
| Flow Rate | 1.0 mL/min | Isocratic elution.[2][3] |
| Injection Volume | 20 µL | Adjust based on sample concentration. |
| Column Temp | 25°C (Ambient) | Thermostatted to ensure retention time reproducibility. |
| Detection | UV-Vis / PDA @ 340 nm | Reference wavelength: Off (or 500 nm). |
| Run Time | 10.0 minutes | Azumolene retention time ( |
B. Reagent Preparation
-
Mobile Phase Preparation:
-
Mix 750 mL of HPLC-grade Methanol with 250 mL of Milli-Q Water.
-
Add approximately 1 mL of Formic Acid (or Orthophosphoric acid) to adjust pH to 3.0 ± 0.1.
-
Filter through a 0.45 µm Nylon membrane and degas (sonicate for 15 min).
-
-
Stock Standard Solution (1.0 mg/mL):
-
Weigh 10.0 mg of Azumolene Reference Standard.
-
Dissolve in 10 mL of Methanol (sonicate if necessary).
-
Storage: Stable for 48 hours at 4°C. Protect from light (amber glassware).
-
C. Sample Preparation Workflows
Workflow 1: Pharmaceutical Formulations (Powder/Liquid)
-
Dilution: Dilute the formulation with Mobile Phase to a target concentration of 10 µg/mL .
-
Filtration: Filter through a 0.45 µm PTFE syringe filter.
-
Injection: Inject directly into HPLC.
Workflow 2: Biological Plasma (PK Studies)
Since the UV LOQ is ~1 µg/mL, this workflow requires concentration for low-dose PK studies.
-
Precipitation: Aliquot 200 µL Plasma. Add 600 µL cold Acetonitrile (containing Internal Standard, e.g., Dantrolene).
-
Vortex/Spin: Vortex for 30s; Centrifuge at 10,000 rpm for 10 min at 4°C.
-
Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL Mobile Phase.
-
Injection: Inject 20–50 µL.
Method Validation Parameters (ICH Guidelines)
The following data represents typical performance metrics for this method (based on Corrêa et al., 2013).
| Parameter | Result / Acceptance Criteria |
| Linearity Range | 5.0 – 15.0 µg/mL ( |
| LOD (Limit of Detection) | 1.26 µg/mL |
| LOQ (Limit of Quantification) | 3.82 µg/mL |
| Precision (RSD) | < 2.0% (Intra-day and Inter-day) |
| Accuracy (Recovery) | 98.0% – 102.0% |
| Selectivity | No interference from blank plasma or formulation excipients. |
Visualized Workflows
Figure 1: Analytical Logic & Decision Tree
This diagram illustrates the decision process for sample handling and method execution.
Caption: Figure 1. Operational workflow for Azumolene quantification distinguishing between high-concentration QC samples and low-concentration biological matrices.
Troubleshooting & Optimization
-
Peak Tailing:
-
Cause: Silanol interaction or pH drift.
-
Fix: Ensure Mobile Phase pH is strictly 3.0. Add 10 mM Ammonium Acetate if buffering capacity is insufficient.
-
-
Low Sensitivity (Plasma):
-
Issue: UV detection limit (LOD ~1 µg/mL) is insufficient for trace PK.
-
Fix: Switch detection to Fluorescence (Ex: 390 nm / Em: 500 nm) or LC-MS/MS (ESI+, MRM mode). Azumolene is naturally fluorescent, similar to Dantrolene.
-
-
Retention Time Shift:
-
Cause: Evaporation of Methanol from the reservoir.
-
Fix: Cap solvent bottles tightly; prepare fresh mobile phase daily.
-
References
-
Corrêa, J. C. R., Hiene, M. A. C., & Salgado, H. R. N. (2013).[4] Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. Journal of Analytical & Bioanalytical Techniques.
-
Zhao, F., et al. (2006). Azumolene, a dantrolene analogue, protects against malignant hyperthermia susceptibility in swine. Anesthesiology.
-
Shanmugavel, R., et al. (2024).[5] Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Dantrolene Sodium. International Journal of Creative Research Thoughts (IJCRT).[5]
Sources
Application Note: A Validated UV Spectrophotometric Method for the Quantitative Determination of Azumolene
Abstract
This application note details a robust and reliable method for the quantitative determination of Azumolene sodium using UV-Visible spectrophotometry. Azumolene sodium, a water-soluble analog of dantrolene, is a critical agent for the treatment of malignant hyperthermia (MH).[1][2] Its enhanced solubility presents significant advantages for emergency clinical use.[1][2] The method described herein is rapid, cost-effective, and accurate, making it suitable for routine quality control, formulation analysis, and research applications. The protocol is founded on the linear relationship between the absorbance of the molecule and its concentration, a principle governed by the Beer-Lambert Law.[3][4] This document provides a step-by-step guide for method development, standard curve generation, sample analysis, and method validation in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[5][6][7]
Principle of the Method: The Beer-Lambert Law
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum.[8] The method's utility is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[9][10]
The mathematical expression of the law is:
A = εbc
Where:
-
A is the Absorbance (a dimensionless quantity).
-
ε (epsilon) is the molar absorptivity or extinction coefficient, a constant specific to the analyte at a given wavelength (units: L mol⁻¹ cm⁻¹).[3]
-
b is the path length of the cuvette, typically 1 cm.
-
c is the concentration of the analyte (units: mol L⁻¹).
By measuring the absorbance of a sample with an unknown concentration and comparing it to a calibration curve generated from standards of known concentrations, the unknown concentration can be accurately determined.[10]
Caption: The Beer-Lambert Law relationship.
Instrumentation and Materials
-
Instrumentation: A dual-beam UV-Visible spectrophotometer with a wavelength range of 200-800 nm and a spectral bandwidth of ≤ 2 nm.
-
Cuvettes: 1 cm path length quartz cuvettes are required for measurements in the UV range (<340 nm).
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
Volumetric Glassware: Calibrated Class A volumetric flasks and pipettes.
-
Reagents:
Method Development
Solvent Selection
The primary advantage of Azumolene is its high aqueous solubility.[2] Therefore, deionized water is the recommended solvent for all dilutions to create a simple, cost-effective, and green analytical method. If pH control is necessary to ensure stability or consistent ionization, a suitable buffer (e.g., phosphate buffer, pH 7.4) should be evaluated.
Determination of Wavelength of Maximum Absorbance (λmax)
The optimal wavelength for quantitative analysis is the λmax, where the analyte exhibits the highest absorbance. Measuring at λmax provides the greatest sensitivity and minimizes deviations from the Beer-Lambert law that can occur if measurements are made on a steep portion of the spectral curve.[8]
Protocol for Determining λmax:
-
Prepare a standard solution of Azumolene in DI water at a moderate concentration (e.g., 10 µg/mL).
-
Use DI water as the blank reference to zero the spectrophotometer.
-
Scan the standard solution across the UV range, typically from 400 nm down to 200 nm.
-
Identify the wavelength at which the maximum absorbance peak occurs. This is the λmax for Azumolene under these conditions. Note: Based on structurally related compounds like dantrolene, a strong absorbance is expected in the 350-390 nm range.[11][12]
Core Protocol: Quantitative Analysis of Azumolene
This protocol is designed based on a validated linearity range for Azumolene of 7.0 to 12.0 µg/mL.[2]
Preparation of Stock and Working Standard Solutions
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of Azumolene sodium reference standard and transfer it to a 100 mL Class A volumetric flask. Dissolve and dilute to the mark with DI water. Mix thoroughly. This solution should be stored protected from light.
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution from the Primary Stock Solution. For a concentration range of 2-14 µg/mL, the dilutions can be prepared as shown in Table 1.
Table 1: Preparation of Working Standard Solutions
| Standard Concentration (µg/mL) | Volume of Stock (100 µg/mL) to Pipette | Final Volume (mL) |
|---|---|---|
| 2.0 | 0.5 mL | 25 |
| 5.0 | 1.25 mL | 25 |
| 8.0 | 2.0 mL | 25 |
| 11.0 | 2.75 mL | 25 |
| 14.0 | 3.5 mL | 25 |
Construction of the Calibration Curve
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using DI water as the blank.
-
Measure the absorbance of each working standard solution in triplicate, starting from the lowest concentration.
-
Rinse the cuvette with the next standard before measuring.
-
Plot the average absorbance (y-axis) versus the concentration in µg/mL (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + b , where 'm' is the slope and 'b' is the y-intercept. The correlation coefficient (R²) should be ≥ 0.999 for the curve to be considered acceptably linear.
Preparation of Sample Solution ("Unknown")
-
Prepare a sample solution of Azumolene (e.g., from a drug product formulation or dissolution test) expected to fall within the linear range of the calibration curve (2-14 µg/mL).
-
This may involve dissolving a known weight of a powder or diluting a liquid formulation with DI water.
-
Filter the sample solution through a 0.45 µm syringe filter if any particulate matter is present to avoid light scattering.
Measurement and Calculation
-
Measure the absorbance of the prepared sample solution in triplicate at the λmax.
-
Calculate the average absorbance of the sample.
-
Determine the concentration of Azumolene in the sample solution using the linear regression equation derived from the calibration curve:
Concentration (x) = (Average Sample Absorbance - b) / m
-
Adjust the final concentration by multiplying by any dilution factors used during sample preparation to find the concentration in the original sample.
Method Validation (ICH Q2(R1) Principles)
To ensure the method is suitable for its intended purpose, it must be validated.[7] The following parameters are critical for a quantitative impurity or assay test.
Caption: Workflow and key validation parameters.
Linearity and Range
-
Linearity: The linearity is demonstrated by the calibration curve.[7] An R² value of ≥ 0.999 over the specified range indicates excellent linearity.
-
Range: The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[7] For this method, a proposed range is 2-14 µg/mL.
Accuracy
Accuracy is determined by recovery studies. This involves adding a known amount of Azumolene standard to a sample (spiking) and measuring the recovery.
Protocol:
-
Prepare a sample matrix (placebo) or use a pre-analyzed sample of a known low concentration.
-
Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Measure the concentration of each spiked sample using the protocol.
-
Calculate the percent recovery: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100
Acceptable recovery is typically between 98.0% and 102.0%.
Precision
Precision measures the degree of scatter between a series of measurements.[13]
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Protocol: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).[7] Calculate the Relative Standard Deviation (%RSD). A %RSD of ≤ 2% is typically acceptable.
-
-
Intermediate Precision (Ruggedness): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Protocol: Repeat the repeatability study on a different day or with a different analyst and compare the results.
-
Data Presentation (Example)
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Absorbance (Replicate 1) | Absorbance (Replicate 2) | Absorbance (Replicate 3) | Average Absorbance |
|---|---|---|---|---|
| 2.0 | 0.151 | 0.153 | 0.152 | 0.152 |
| 5.0 | 0.378 | 0.381 | 0.380 | 0.380 |
| 8.0 | 0.605 | 0.609 | 0.607 | 0.607 |
| 11.0 | 0.839 | 0.842 | 0.840 | 0.840 |
| 14.0 | 1.071 | 1.075 | 1.073 | 1.073 |
| Linear Regression | y = 0.0768x - 0.0012 | R² = 0.9999 | | |
Table 3: Example Accuracy and Precision Data
| Parameter | Concentration Level | Results | Acceptance Criteria |
|---|---|---|---|
| Accuracy | 80% (8 µg/mL spike) | Avg. Recovery = 99.5% | 98.0 - 102.0% |
| 100% (10 µg/mL spike) | Avg. Recovery = 100.8% | 98.0 - 102.0% | |
| 120% (12 µg/mL spike) | Avg. Recovery = 101.1% | 98.0 - 102.0% | |
| Precision | Repeatability (n=6 at 10 µg/mL) | %RSD = 0.85% | ≤ 2% |
| | Intermediate Precision (Day 2) | %RSD = 1.10% | ≤ 2% |
Conclusion
The UV spectrophotometric method described provides a simple, rapid, and accurate means for the quantification of Azumolene sodium. The method demonstrates excellent linearity, accuracy, and precision, making it a reliable tool for quality control and research purposes. Adherence to the validation principles outlined ensures that the data generated is trustworthy and suitable for its intended application in the pharmaceutical development lifecycle.
References
-
de Souza, G., Cazedey, E., & Tofoli, G. (2013). Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. J Anal Bioanal Tech, S5:004. (URL: [Link])
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. (URL: [Link])
-
de Souza, G., Cazedey, E., & Tofoli, G. (2013). Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. Prime Scholars. (URL: [Link])
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. (URL: [Link])
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. (URL: [Link])
-
Edinburgh Instruments. (2024). The Beer-Lambert Law and Spectrophotometric Analysis. edinst.com. (URL: [Link])
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])
-
Wikipedia. (n.d.). Beer–Lambert law. Wikipedia.org. (URL: [Link])
-
HINOTEK. (2025). Beer-Lambert Law Spectrophotometer. hinotek.com. (URL: [Link])
-
University of Kentucky. (n.d.). Spectrophotometry for Quantitative Analysis. chem.uky.edu. (URL: [Link])
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.org. (URL: [Link])
-
IJCRT. (2024). Development and validation of stability indicating rp-hplc method for the estimation of dantrolene. IJCRT.org. (URL: [Link])
-
SciSpace. (2016). Determination of dantrolene sodium in the presence of its process-related impurity by high-performance thin-layer chromatography—spectrodensitometry. typeset.io. (URL: [Link])
-
ASA Publications. (n.d.). Is The New Formulation of Dantrolene Sodium Quicker to Dissolve than The Old Formulation. asahq.org. (URL: [Link])
-
PubChem. (n.d.). Azumolene Sodium. pubchem.ncbi.nlm.nih.gov. (URL: [Link])
-
U.S. Food and Drug Administration. (2024). Draft Guidance on Dantrolene sodium. accessdata.fda.gov. (URL: [Link])
-
Semantic Scholar. (2001). Detection of Dantrolene Sodium and Related substances by HPLC. semanticscholar.org. (URL: [Link])
-
Green spectrofluorimetric assay of dantrolene sodium via reduction method: application to content uniformity testing. (2021). PMC. (URL: [Link])
-
Abdelwahab, N. S., et al. (2016). Determination of Dantrolene Sodium in the Presence of its Process-Related Impurity by High-Performance Thin-Layer Chromatography. Cairo University. (URL: [Link])
-
ResearchGate. (n.d.). Dissolution Failure of Solid Oral Drug Products in Field Alert Reports. researchgate.net. (URL: [Link])
-
Science.gov. (n.d.). ultraviolet spectrophotometric determination: Topics. science.gov. (URL: [Link])
-
ResearchGate. (2026). UV/Vis absorption spectra of the azulene derivatives in (a) CH2Cl2 solution and (b) spin‐coated films. researchgate.net. (URL: [Link])
-
PubMed. (n.d.). Stability of dantrolene oral suspension prepared from capsules. pubmed.ncbi.nlm.nih.gov. (URL: [Link])
-
Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. jpx.co.jp. (URL: [Link])
-
ResearchGate. (n.d.). UV-visible absorption spectra of azulene, guaiazulene, (a) Az1-Az4... researchgate.net. (URL: [Link])
-
Defense Technical Information Center. (2008). Quantitative UV Absorbance Spectra of Chemical Agents and Simulants. dtic.mil. (URL: [Link])
-
MDPI. (2021). Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications. mdpi.com. (URL: [Link])
-
Centurion University. (2012). UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. cutm.ac.in. (URL: [Link])
-
ResearchGate. (2025). UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. researchgate.net. (URL: [Link])
-
PMC. (n.d.). UV-visible spectrophotometric simultaneous estimation of paracetamol and nabumetone by AUC method in combined tablet dosage form. ncbi.nlm.nih.gov. (URL: [Link])
-
Journal of Humanities and Applied Science. (2017). THE USE OF UV-VISIBLE SPECTROSCOPY FOR THE DETERMINATION OF ACETAMINOPHEN CONTENT OF DIFFERENT BRANDS OF PARACETAMOL TABLETS. zu.edu.ly. (URL: [Link])
Sources
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. primescholars.com [primescholars.com]
- 3. ossila.com [ossila.com]
- 4. hinotek.com [hinotek.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. stevesopenlab.org [stevesopenlab.org]
- 10. glencoe.mheducation.com [glencoe.mheducation.com]
- 11. ijcrt.org [ijcrt.org]
- 12. scispace.com [scispace.com]
- 13. scribd.com [scribd.com]
Troubleshooting & Optimization
Azumolene Sodium Salt Technical Support Center: A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the Technical Support Center for Azumolene Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for issues related to the aqueous solubility of Azumolene sodium salt. As a structural analog of dantrolene, Azumolene was developed to offer significantly improved water solubility, yet researchers may still encounter challenges in its handling and application. This guide provides field-proven insights and scientifically grounded protocols to ensure the successful use of Azumolene in your experiments.
Understanding the Molecule: Why Solubility Can Be a Hurdle
Azumolene sodium is the salt form of Azumolene, a hydantoin derivative. Its mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic reticulum by binding to the ryanodine receptor (RyR), primarily the RyR1 isoform.[1][2] While lauded for being approximately 30-fold more water-soluble than its predecessor, dantrolene, its solubility is not without limits and can be influenced by various experimental conditions.[2][3][4][5] Understanding the physicochemical properties of Azumolene is the first step in troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Azumolene sodium salt?
While specific quantitative data for Azumolene's solubility limit in water is not extensively published, its designation as "water-soluble" is in comparison to the very poorly soluble dantrolene.[2][3][4] For its analog, dantrolene sodium, the aqueous solubility is very low and highly pH-dependent.[1][6] One study successfully prepared aqueous solutions of Azumolene sodium salt at concentrations between 5.0 to 15.0 µg/mL for analytical purposes.[3] For practical purposes, researchers should begin with the assumption that high concentrations in purely aqueous buffers may be challenging to achieve and maintain.
Q2: In which solvents is Azumolene sodium salt soluble?
Product data sheets indicate that Azumolene sodium salt is soluble in water, DMSO, and ethyl acetate.[7] For creating high-concentration stock solutions, organic solvents like DMSO are often the preferred choice.[8]
Q3: How does pH affect the solubility of Azumolene sodium salt?
The solubility of hydantoin derivatives like Azumolene and dantrolene is significantly influenced by pH. Dantrolene's stability is maximal at a physiological pH of 7.4.[6] It is reasonable to infer that Azumolene sodium salt will also exhibit pH-dependent solubility. Acidic conditions are likely to decrease its solubility.
Q4: Can I store Azumolene sodium salt solutions? For how long?
For its analog, dantrolene, aqueous solutions are recommended for use within 6 hours and should be protected from light.[1] It is best practice to prepare fresh aqueous solutions of Azumolene sodium salt for each experiment. If a stock solution is prepared in an organic solvent like DMSO, it can be stored at -20°C for longer periods, though it's advisable to aliquot to avoid repeated freeze-thaw cycles.[1][9]
Troubleshooting Guide: Common Solubility Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Precipitate forms immediately upon adding Azumolene sodium salt to an aqueous buffer. | Exceeded Solubility Limit: The target concentration is higher than the compound's solubility in the chosen buffer system. Low pH of the Buffer: The buffer pH may be too acidic, reducing the solubility of the sodium salt. | 1. Decrease Concentration: Start by attempting to dissolve a smaller amount of the compound. 2. Check and Adjust pH: Ensure the pH of your aqueous buffer is neutral to slightly alkaline (pH 7.2-8.0). The sodium salt form is more soluble at higher pH. 3. Use a Co-solvent: Prepare a high-concentration stock solution in DMSO first, then add it to your aqueous buffer dropwise while vortexing. This helps to keep the compound in solution.[10] |
| The solution is initially clear but forms a precipitate over time or upon storage at 4°C. | Supersaturation: The initial solution was supersaturated and thermodynamically unstable, leading to precipitation over time.[9] Temperature-Dependent Solubility: Most compounds are less soluble at lower temperatures. A solution prepared at room temperature may precipitate when refrigerated. | 1. Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of Azumolene sodium salt fresh for each experiment. 2. Store at Room Temperature (for short-term use): If immediate use is planned, store the solution at room temperature, protected from light.[1] 3. Avoid Refrigeration of Aqueous Solutions: Do not store aqueous working solutions at 4°C unless their stability at this temperature has been validated. |
| Precipitation occurs when adding a DMSO stock solution to cell culture media. | "Salting Out" Effect: The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous media can cause the compound to crash out of solution.[9] Interaction with Media Components: Components in the cell culture media, such as salts or proteins, may interact with the compound, reducing its solubility.[11][12] | 1. Slow, Dropwise Addition: Add the DMSO stock solution to the pre-warmed (37°C) media slowly and with constant stirring or vortexing. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.[9] 2. Use an Intermediate Dilution Step: First, dilute the DMSO stock into a smaller volume of media, then add this to the final volume. 3. Lower the Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your cell culture media, as higher concentrations can be cytotoxic and may also contribute to solubility issues.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Rationale: Preparing a concentrated stock solution in an organic solvent like DMSO is a standard and reliable method for compounds with limited aqueous solubility. This allows for the addition of a small volume to the final aqueous experimental solution, minimizing the impact of the organic solvent.
Materials:
-
Azumolene sodium salt (MW: 371.12 g/mol )[7]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 3.71 mg of Azumolene sodium salt.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS, pH 7.4)
Rationale: This protocol details the preparation of a working solution by diluting a concentrated DMSO stock. This is the recommended method for achieving a desired concentration in an aqueous medium for most in vitro experiments.
Materials:
-
10 mM Azumolene sodium salt stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Vortex mixer
Procedure:
-
Warm the PBS to room temperature or 37°C, depending on the experimental requirements.
-
Determine the volume of the 10 mM DMSO stock solution needed to achieve the desired final concentration. For example, to make 1 mL of a 10 µM solution, you will need 1 µL of the 10 mM stock.
-
While gently vortexing the PBS, add the calculated volume of the DMSO stock solution dropwise.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use the freshly prepared aqueous solution immediately for best results.
Visualizing the Workflow
Caption: Workflow for preparing Azumolene sodium salt solutions.
The Mechanism of Action: A Simplified Pathway
Caption: Simplified mechanism of Azumolene's action on muscle cells.
References
- BenchChem. (2025). Protocol for dissolving Dantrolene sodium hydrate for in vitro assays.
- Cayman Chemical. (n.d.). Dantrolene (sodium salt) Product Information.
- Corrêa, J. C. R., Hiene, M. A. C., & Salgado, H. R. N. (2013). Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. Journal of Analytical & Bioanalytical Techniques, 5(1).
- Cayman Chemical. (2013). Dantrolene (sodium salt) - Product Information.
- Kamble, S., & Sayyad, F. (2019). design and development of dantrolene spherical agglomerates for improvement in bioavailability. International Journal of Pharmaceutical Sciences and Research, 10(3), 1491-1500.
- Corrêa, J. C. R., Hiene, M. A. C., & Salgado, H. R. N. (2013). Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. Prime Scholars.
- Revonto. (n.d.). Avoiding Errors in the Reconstitution of Dantrolene Sodium for Injection During Malignant Hyperthermia.
- Khan, S. R., Tawakkul, M., Sayeed, V. A., Faustino, P., & Khan, M. A. (2012). Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. Pharmacology & Pharmacy, 3, 447-457.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6914273, Dantrolene.
- PubMed. (n.d.). Stability of dantrolene oral suspension prepared from capsules.
- Google Patents. (n.d.). CN112770744A - Aqueous preparation of dantrolene and preparation method thereof.
- Sigma-Aldrich. (n.d.). Azumolene ≥98% (HPLC).
- United States Biological. (n.d.). Azumolene Sodium Salt - Data Sheet.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Cold Spring Harbor Labor
- Global Substance Registration System. (n.d.). AZUMOLENE SODIUM ANHYDROUS.
- Grokipedia. (n.d.). Azumolene.
- BenchChem. (2025). In Vivo Therapeutic Efficacy of Azumolene Sodium: A Comparative Guide.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Sudo, R. T., et al. (2007). Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Basic & Clinical Pharmacology & Toxicology, 102(3), 308-16.
- Chemistry LibreTexts. (2023, December 20). 8.4: The Effect of Temperature on Solubility.
- ECHEMI. (n.d.). Azumolene Sodium Salt SDS, 105336-14-9 Safety Data Sheets.
- Chemistry LibreTexts. (2023, December 20). 8.4: The Effect of Temperature on Solubility.
- ECHEMI. (n.d.). Why does the solubility of some salts decrease with temperature?.
- Sudo, R. T., et al. (2009). Toxicological evaluation of azumolene after repeated intraperitoneal administration in rats. Basic & Clinical Pharmacology & Toxicology, 106(2), 122-7.
- Journal of Chemical & Engineering Data. (2010).
- Cold Spring Harbor Labor
- Sigma-Aldrich. (n.d.). Solubility Table for Water at Temperature.
- ResearchGate. (2022, March 15). How to avoid buffer precipitation in saline culture media?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. grokipedia.com [grokipedia.com]
- 5. Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. Azumolene ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Impact of pH on Azumolene sodium salt activity and solubility
This guide serves as a technical resource for researchers and drug development professionals working with Azumolene Sodium , a ryanodine receptor (RyR) antagonist. It focuses on the critical interplay between pH, solubility, and biological activity.
Topic: Impact of pH on Activity, Solubility, and Experimental Stability
The Chemistry of Solubility: Why pH Matters
Q: Why does Azumolene Sodium precipitate in my standard PBS or Saline buffers?
A: The solubility of Azumolene Sodium is strictly pH-dependent due to its nature as the salt of a weak acid.
Azumolene is an amino-hydantoin derivative. While it is approximately 30-fold more water-soluble than its parent compound, Dantrolene [1, 2], this advantage is maintained only when the molecule is in its ionized (salt) form.
-
High pH (> 7.4): The molecule exists predominantly as the dissociated sodium salt (anion). It is soluble and stable.
-
Low pH (< 7.0): Protonation occurs. The equilibrium shifts toward the free acid form, which is hydrophobic and poorly soluble.
The "Crash Out" Risk: Many standard laboratory buffers (like unadjusted PBS or 0.9% Saline) can have a pH ranging from 5.5 to 7.2. Adding Azumolene Sodium to these slightly acidic environments neutralizes the salt, causing immediate micro-precipitation (cloudiness) or gradual crystallization over hours.
Comparative Solubility Profile
| Feature | Dantrolene Sodium | Azumolene Sodium | Impact |
| Solubility (Aq) | ~0.3 mg/mL (High pH) | ~9–10 mg/mL (High pH) | Azumolene allows higher concentration stocks. |
| pKa (approx) | 7.5 | ~7.4–7.6 (Est.) | Both require pH > pKa to remain in solution. |
| Critical pH | Precipitates < pH 9.0 | Precipitates < pH 7.2 | Azumolene is more forgiving but still pH-sensitive. |
| Reconstitution | Requires Mannitol + High pH | Water/Buffer (pH 7.4+) | Azumolene dissolves faster without organic cosolvents. |
Step-by-Step Reconstitution Protocol
Q: What is the recommended workflow to prepare a stable stock solution for in vivo injection or in vitro perfusion?
A: To ensure reproducibility, you must control the pH before and after drug addition. Do not rely on the buffering capacity of the solvent alone.
Diagram: Safe Reconstitution Workflow
Figure 1: Decision tree for the reconstitution of Azumolene Sodium to prevent free-acid precipitation.
Detailed Methodology
-
Vehicle Selection: Use Sterile Water for Injection (SWFI) . Avoid Dextrose 5% (D5W) or unbuffered Normal Saline initially, as their acidic pH (often ~5.5) promotes precipitation [3].
-
Solubilization: Add Azumolene Sodium. Vortex for 30–60 seconds.
-
pH Validation (Crucial): Spot-check the pH.
-
Target: pH 7.4 – 8.5.
-
Correction: If the solution is cloudy or pH < 7.4, add 0.1N NaOH dropwise until clear.
-
-
Filtration: Use a Polyethersulfone (PES) filter. Avoid Nylon filters, which can bind hydantoin derivatives.
-
Dilution: When diluting into physiological buffer (e.g., Tyrode’s or Krebs), ensure the final concentration does not exceed the solubility limit of the free acid form (~30 µM) if the buffer pH is neutral (7.2–7.4).
Biological Activity & Experimental Design
Q: Does pH affect the drug's antagonism of the Ryanodine Receptor (RyR1)?
A: Yes, but indirectly. The efficacy of Azumolene is linked to its ability to access the binding site and the metabolic state of the cell.
-
Receptor State: RyR1 channel open probability (
) is sensitive to pH. Acidosis (low pH) generally inhibits RyR1, while alkalosis sensitizes it. When testing Azumolene, you must distinguish between the drug's inhibitory effect and the buffer's inhibitory effect. -
Mechanism of Action: Azumolene binds to the RyR1 (likely in the conformational state stabilized by ATP/ADP) to prevent Ca²⁺ leak [4].[1] It also inhibits Store-Operated Calcium Entry (SOCE) coupled to RyR1 [5].
-
Metabolic Influence: Recent structural biology data suggests Azumolene binds cooperatively with ATP/ADP.[2] Since intracellular pH affects ATP hydrolysis and metabolic state, the drug's apparent potency (
) may shift in ischemic or acidic cellular models [4].
Diagram: Mechanism & pH Interaction
Figure 2: Interaction map showing how pH impacts both the physical availability of Azumolene and the physiological state of its target (RyR1).
Troubleshooting & FAQs
Q: My stock solution turned yellow/orange. Is it still good? A: A slight yellow tint is normal for concentrated solutions. However, a deep orange or brown shift indicates oxidation or hydrolysis (hydantoin ring opening), often caused by exposure to light or extreme pH (>10) for prolonged periods. Discard if a precipitate is also present.
Q: Can I use DMSO to avoid pH issues? A: Yes. Azumolene free acid is soluble in DMSO.
-
Protocol: Dissolve Azumolene in 100% DMSO to create a 10–50 mM stock.
-
Warning: When spiking DMSO stock into aqueous buffer, ensure the final aqueous pH is > 7.2. If the buffer is acidic, the drug will crash out of the DMSO immediately upon contact with water.
Q: I am observing high variability in my IC50 data. A: This is often a "micro-precipitation" artifact.
-
Diagnosis: If your buffer pH is 7.0–7.2, a portion of the drug may be precipitating, reducing the effective concentration below the calculated concentration.
-
Fix: Increase buffer pH to 7.4 or verify the actual concentration using UV absorbance at 339 nm (Extinction coefficient
20,000–24,000 M⁻¹cm⁻¹) [1].
References
-
Corrêa, J. C. R., Hiene, M. A. C., & Salgado, H. R. N. (2013).[3] Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia.[3][4] Journal of Chromatographic Science. Link (Verified via Unesp/Prime Scholars context).
-
U.S. National Library of Medicine. (2007).[5] Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle.[5][6] PubMed. Link
-
Revonto (Dantrolene Sodium).[7] (n.d.). Preparation and Stability. Revonto Prescribing Information. Link (Applied by chemical analogy to Azumolene Sodium).
-
Yuchi, Z., et al. (2025).[2] Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development.[2] Nature Communications / Tianjin University News. Link
-
Zhao, X., et al. (2006). Azumolene Inhibits a Component of Store-operated Calcium Entry Coupled to the Skeletal Muscle Ryanodine Receptor.[8][9] Journal of Biological Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tianjin University Researchers Reveal the Molecular Mechanism of Dantrolene Regulation of the Ryanodine Receptor and Develop Novel Inhibitors-Tianjin University [en.tju.edu.cn]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. primescholars.com [primescholars.com]
- 5. Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Preparation – Revonto [revonto.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Azumolene and Dantrolene in Skeletal Muscle Twitch Assays
A Technical Guide for Researchers in Myology and Pharmacology
In the landscape of skeletal muscle relaxants, particularly for the critical application of treating malignant hyperthermia (MH), dantrolene has long been the established therapeutic agent.[1][2] However, its clinical utility is hampered by poor water solubility, a significant challenge in emergency situations.[1][3] This has spurred the development of analogs, with Azumolene emerging as a promising alternative. This guide provides a detailed, side-by-side comparison of Azumolene and dantrolene, with a specific focus on their performance in muscle twitch assays, offering experimental data and procedural insights for the research community.
Mechanism of Action: Targeting the Ryanodine Receptor
Both Azumolene and dantrolene exert their muscle relaxant effects by modulating the ryanodine receptor (RyR1), the primary calcium release channel in the sarcoplasmic reticulum (SR) of skeletal muscle.[1][4] In normal muscle function, the release of calcium from the SR through the RyR1 channel is a critical step in excitation-contraction coupling.[4] In hypermetabolic states like MH, the RyR1 channel becomes destabilized, leading to uncontrolled calcium leakage and subsequent muscle hypercontraction and a dangerous rise in body temperature.[1]
Dantrolene and its analog Azumolene act as direct antagonists of the RyR1 receptor.[5][6] They bind to the receptor, stabilizing it in a closed state, thereby reducing the excessive release of calcium into the cytoplasm.[1] This interruption of the aberrant calcium signaling cascade allows for the restoration of normal muscle function. While both drugs share this fundamental mechanism, Azumolene also appears to inhibit a component of store-operated calcium entry (SOCE) that is coupled to RyR1 activation, suggesting a potentially more nuanced interaction with calcium homeostasis in skeletal muscle.[7][8]
Figure 1: Simplified signaling pathway of muscle contraction and the inhibitory action of Azumolene and dantrolene.
Performance in Muscle Twitch Assays: A Quantitative Comparison
In vitro muscle twitch assays are a fundamental tool for evaluating the potency of muscle relaxants. These assays typically involve isolating a skeletal muscle, such as the extensor digitorum longus (EDL) or soleus from a mouse, and measuring its contractile force in response to electrical stimulation. The ability of a compound to reduce this force is a direct measure of its muscle relaxant properties.
Studies have shown that Azumolene is equipotent to dantrolene in its ability to inhibit muscle twitches.[9] The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds in isolated mouse skeletal muscles.
| Compound | Muscle Type | IC50 (µM) | Reference |
| Azumolene | Extensor Digitorum Longus (EDL) | 2.8 ± 0.8 | [9] |
| Soleus | 2.4 ± 0.6 | [9] | |
| Dantrolene | Extensor Digitorum Longus (EDL) | 1.6 ± 0.4 | [9] |
| Soleus | 3.5 ± 1.2 | [9] |
The data indicates that both Azumolene and dantrolene inhibit muscle twitch in the low micromolar range, with no statistically significant difference in their potency.[9] This equipotency is a critical finding, as it suggests that Azumolene can provide the same therapeutic effect as dantrolene.
The Decisive Advantage: Physicochemical Properties
While pharmacodynamically similar in muscle twitch assays, the key differentiator between Azumolene and dantrolene lies in their physicochemical properties. Azumolene was specifically designed as a more water-soluble analog of dantrolene, and it achieves this with remarkable success.[3][6] Azumolene is approximately 30 times more soluble in water than dantrolene.[1][3]
This enhanced solubility has profound clinical implications. The preparation of dantrolene for intravenous administration is a notoriously cumbersome and time-consuming process, requiring a large volume of sterile water and vigorous shaking.[1] In the emergency context of a malignant hyperthermia crisis, these delays can be life-threatening. The superior water solubility of Azumolene allows for a much faster and simpler reconstitution, a significant advantage in critical care settings.[1][3]
Experimental Protocol: In Vitro Muscle Twitch Assay
The following is a generalized protocol for an in vitro muscle twitch assay to compare the effects of Azumolene and dantrolene, based on common laboratory practices.[10][11][12]
Figure 2: General workflow for an in vitro muscle twitch assay.
Materials:
-
Isolated skeletal muscle (e.g., mouse extensor digitorum longus or soleus)
-
Physiological saline solution (e.g., Krebs-Ringer bicarbonate buffer), gassed with 95% O2 / 5% CO2
-
Azumolene and dantrolene stock solutions (in an appropriate solvent, e.g., DMSO)
-
Muscle bath apparatus with force transducer and stimulator
-
Data acquisition system
Procedure:
-
Muscle Preparation: Carefully dissect the desired skeletal muscle, ensuring the tendons at both ends remain intact.
-
Mounting: Mount the muscle vertically in the bath containing oxygenated physiological saline solution maintained at a constant temperature (e.g., 25-30°C). Attach one tendon to a fixed point and the other to a force transducer.
-
Equilibration: Allow the muscle to equilibrate for a set period (e.g., 15-30 minutes), during which the resting tension should be adjusted to achieve optimal muscle length (Lo) for maximal twitch force.
-
Baseline Measurement: Elicit muscle twitches by applying a supramaximal electrical stimulus (e.g., 0.5 ms duration). Record the baseline twitch force for a stable period.
-
Compound Administration: Add the desired concentration of Azumolene or dantrolene to the bath. A cumulative dose-response curve can be generated by adding increasing concentrations of the drug at set intervals.
-
Incubation: Allow the muscle to incubate with the compound for a sufficient time to reach steady-state effect (e.g., 15-20 minutes).
-
Post-Treatment Measurement: Record the twitch force in the presence of the compound.
-
Data Analysis: Calculate the percentage inhibition of twitch force for each concentration of the drug relative to the baseline. Plot the percentage inhibition against the log concentration of the drug to determine the IC50 value.
Conclusion
The available evidence from in vitro muscle twitch assays demonstrates that Azumolene is a pharmacodynamically equivalent alternative to dantrolene. Both compounds exhibit potent inhibitory effects on skeletal muscle contraction through their action on the ryanodine receptor. The principal and clinically significant advantage of Azumolene is its vastly superior water solubility, which facilitates rapid preparation and administration.[1][3] For researchers investigating skeletal muscle physiology and pharmacology, Azumolene represents a valuable tool with comparable efficacy to the established standard, but with improved handling characteristics.
References
-
MedicineNet. (2024, October 2). Dantrolene (Dantrium): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Dantrolene-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. Retrieved from [Link]
-
Wikipedia. (n.d.). Dantrolene. Retrieved from [Link]
-
Grokipedia. (n.d.). Azumolene. Retrieved from [Link]
-
Euser, A. G., & Wehrens, X. H. (2010). Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit. PMC. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dantrolene Sodium?. Retrieved from [Link]
-
Par Sterile Products, LLC. (2024, May 16). DANTRIUM® INTRAVENOUS (dantrolene sodium for injection). Retrieved from [Link]
-
RxList. (2024, April 15). Dantrium IV (Dantrolene Sodium for Injection): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Zhao, X., Weisleder, N., Han, X., Pan, Z., Parness, J., Brotto, M., & Ma, J. (2006). Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor. Journal of Biological Chemistry, 281(44), 33477-86. Retrieved from [Link]
-
Zhang, Y., Fruen, B. R., Liu, G., & Louis, C. F. (2005). Effects of azumolene on Ca2+ sparks in skeletal muscle fibers. The Journal of pharmacology and experimental therapeutics, 314(1), 94-102. Retrieved from [Link]
-
Sudo, R. T., Carmo, P. L., Trachez, M. M., & Zapata-Sudo, G. (2007). Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Journal of Applied Physiology, 103(5), 1559-64. Retrieved from [Link]
-
Yapp, C., & Iorga, B. (2013). The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist. PMC. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 12). What are the side effects of Dantrolene Sodium?. Retrieved from [Link]
-
GoodRx. (2024, April 3). 6 Dantrolene Side Effects You Should Know About. Retrieved from [Link]
-
Corrêa, J. C. R., Hiene, M. A. C., & Salgado, H. R. N. (2013). Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. Pharmaceutica Analytica Acta. Retrieved from [Link]
-
Zhao, X., Weisleder, N., Han, X., Pan, Z., Parness, J., Brotto, M., & Ma, J. (2006). Azumolene Inhibits a Component of Store-operated Calcium Entry Coupled to the Skeletal Muscle Ryanodine Receptor*. Semantic Scholar. Retrieved from [Link]
-
Parness, J., & Palnitkar, S. S. (1995). Dantrolene and azumolene inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors. Journal of Pharmacology and Experimental Therapeutics, 274(3), 1476-83. Retrieved from [Link]
-
Iaizzo, P. A., & Seewald, M. J. (1992). THE EFFECT OF AZUMOLENE ON HYPERCONTRACTILITY AND SARCOPLASMIC RETICULUM CA2+‐DEPENDENT ATPASE ACTIVITY OF MALIGNANT HYPERPYREXIA‐SUSCEPTIBLE PORCINE SKELETAL MUSCLE. Scilit. Retrieved from [Link]
-
Shomer, N. H., Louis, C. F., & Iaizzo, P. A. (1995). Effects of azumolene on Ryanodine binding to sarcoplasmic reticulum of normal and malignant hyperthermia susceptible swine skeletal muscles. Taylor & Francis Online. Retrieved from [Link]
-
Paul-Pletzer, K., Palnitkar, S. S., & Parness, J. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. Journal of Biological Chemistry, 276(5), 3481-7. Retrieved from [Link]
-
Wikipedia. (n.d.). Azumolene. Retrieved from [Link]
-
Lowe, D. A., & Alway, S. E. (2015). In Vitro Assays to Determine Skeletal Muscle Physiologic Function. ResearchGate. Retrieved from [Link]
-
TREAT-NMD. (2008, July 31). Measuring isometric force of isolated mouse muscles in vitro. Retrieved from [Link]
-
Zapata-Sudo, G., Sudo, R. T., Carmo, P. L., & Trachez, M. M. (2002). Comparative Effects of Dantrolene and Azumolene on the Contractility of Skeletal and Cardiac Muscles. ResearchGate. Retrieved from [Link]
-
DMT. (n.d.). PROTOCOLS FOR ELECTROPHYSIOLOGY STUDIES OF MUSCLES EX VIVO. Retrieved from [Link]
-
Lin, H., Lianyun, L., Zhang, L., Chen, K., Liu, Z., Wu, J., & Yan, N. (2025). Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development. ResearchGate. Retrieved from [Link]
-
Falcone, S., Roman, W., & Hnia, K. (2023). Generating fast-twitch myotubes in vitro with an optogenetic-based, quantitative contractility assay. PMC. Retrieved from [Link]
-
Shkumat, M. A., & Toral, M. A. (2011). Myo-mechanical Analysis of Isolated Skeletal Muscle. Semantic Scholar. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dantrolene (Dantrium): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 5. Dantrolene - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. treat-nmd.org [treat-nmd.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Operational Guide: Azumolene (Sodium Salt) Disposal & Handling
The following guide details the technical operational procedures for the safe handling and disposal of Azumolene Sodium (CAS: 105336-14-9).
This protocol is designed for Biosafety Level 1 and 2 (BSL-1/BSL-2) research environments. It prioritizes the Precautionary Principle , treating all bioactive ryanodine receptor (RyR) antagonists as potential aquatic toxins despite specific GHS classifications that may list them as non-hazardous.
Core Safety & Chemical Identity
Azumolene sodium is a water-soluble analogue of dantrolene.[1] Unlike dantrolene, which is notoriously insoluble, the sodium salt of azumolene dissolves readily in aqueous media, significantly altering its waste management profile compared to its parent compound.
| Parameter | Technical Specification |
| Chemical Name | Azumolene Sodium Salt |
| CAS Number | 105336-14-9 |
| Molecular Formula | |
| Solubility | Water-soluble (approx.[2][3][4] 30x higher than Dantrolene) |
| Pharmacology | Skeletal muscle relaxant; Ryanodine Receptor 1 (RyR1) antagonist |
| GHS Classification | Not Classified (Based on Cayman Chemical/Sigma SDS).Note: Treat as bioactive pharmaceutical waste.[5][6] |
| RCRA Status | Non-Hazardous (Not P-listed or U-listed).Must be disposed of as Non-Regulated Chemical Waste. |
Waste Classification & Segregation Strategy
Proper segregation is the first line of defense against environmental contamination. Because Azumolene is an active pharmaceutical ingredient (API), it must never be discharged into municipal sewer systems.
Decision Matrix: Waste Categorization
Use this logic flow to determine the correct disposal stream for your specific waste type.
Figure 1: Decision tree for segregating Azumolene sodium waste streams. All paths ultimately lead to incineration to ensure thermal destruction of the API.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Spills)
Objective: Prevent aerosolization of the powder and ensure complete containment.
-
Containment: Collect pure expired powder in its original vial if possible. If the vial is broken, sweep powder into a sealable high-density polyethylene (HDPE) jar.
-
Labeling: Attach a hazardous waste tag.
-
Secondary Container: Place the sealed jar into a clear plastic waste bag (4-mil thickness).
-
Disposal: Transfer to the facility's Solid Chemical Waste Drum destined for incineration.
Protocol B: Liquid Waste (Aqueous Solutions)
Objective: Prevent aquatic contamination. Azumolene's high solubility (
-
Segregation: Do not mix with strong acids, bases, or oxidizers. Use a dedicated "Aqueous Pharmaceutical Waste" carboy.
-
Deactivation (Optional but Recommended):
-
While specific chemical neutralization protocols for Azumolene are not standard, adding activated charcoal (5g per 100mL solution) to the liquid waste container can adsorb the active compound, reducing bioavailability in case of a leak during transport.
-
-
Labeling:
-
Disposal: Hand off to Environmental Health & Safety (EHS) for fuel blending or incineration .
Emergency Response: Spill Cleanup
Scenario: You have dropped a vial containing 500 mg of Azumolene Sodium powder.
-
Secure Area: Alert nearby personnel. Don appropriate PPE (N95 respirator or P100 mask, nitrile gloves, safety goggles). Do not breathe dust. [5][8][9]
-
Dry Cleanup (Preferred):
-
Cover the spill with a damp paper towel to prevent dust generation.
-
Use a scoop or stiff card to lift the powder/towel mixture.
-
Place directly into a wide-mouth waste jar.
-
-
Wet Wipe: Clean the surface with 70% Ethanol or a mild detergent solution. Azumolene is soluble; water will spread it if not contained first.
-
Verification: Visual inspection. If using a UV lamp, Azumolene may fluoresce (absorbance peaks ~259, 338 nm), aiding in detecting residue.
Scientific Context: Mechanism of Action
Understanding the biological target reinforces why environmental release must be prevented. Azumolene acts on the Ryanodine Receptor 1 (RyR1), a critical ion channel for calcium release in skeletal muscle. Uncontrolled release into the environment could theoretically affect aquatic species with conserved RyR pathways.
Figure 2: Mechanism of action.[15] Azumolene stabilizes the RyR1 channel in a closed state, preventing the massive calcium efflux associated with Malignant Hyperthermia.
References
-
PubChem. (2024). Azumolene Sodium - Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]
-
Zhao, F., et al. (2006). Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor.[2][16] Molecular Pharmacology. Retrieved from [Link]
Sources
- 1. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Azumolene Sodium | C13H8BrN4NaO3 | CID 13724090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. clearsynth.com [clearsynth.com]
- 7. Azumolene Sodium Salt | CAS 105336-14-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. echemi.com [echemi.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. biosynsis.com [biosynsis.com]
- 11. Azumolene Sodium Salt | 105336-14-9 [amp.chemicalbook.com]
- 12. shecu.chula.ac.th [shecu.chula.ac.th]
- 13. Hazardous Chemical Waste Defined | Campus Operations [campusoperations.temple.edu]
- 14. epa.gov [epa.gov]
- 15. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dantrolene - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
